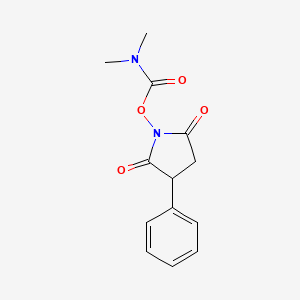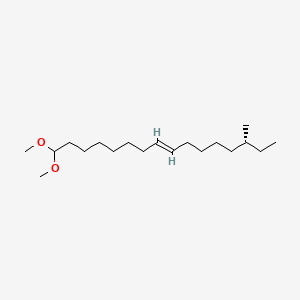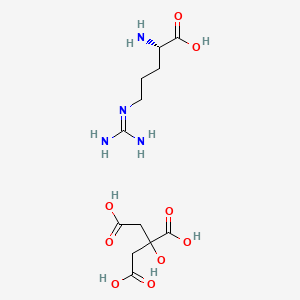
L-Arginine monocitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine monocitrate is a compound formed by the combination of L-Arginine, an amino acid, and citric acid. L-Arginine is known for its role in protein synthesis and various metabolic processes, while citric acid is a key intermediate in the citric acid cycle. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arginine monocitrate can be synthesized through the reaction of L-Arginine with citric acid in an aqueous solution. The reaction typically involves dissolving L-Arginine in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete reaction and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to produce L-Arginine, which is then reacted with citric acid to form this compound. The fermentation process is optimized to achieve high yields and purity of the product. The final product is then purified through various techniques such as crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine monocitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitric oxide, a key signaling molecule in the body.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under basic conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitric oxide and other nitrogen-containing compounds.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
L-Arginine monocitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in cardiovascular health, immune function, and wound healing.
Industry: Used in the production of dietary supplements and as an additive in food and beverages.
Wirkmechanismus
L-Arginine monocitrate exerts its effects through several mechanisms:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and blood flow regulation.
Protein Synthesis: L-Arginine is involved in the synthesis of proteins, which are essential for various cellular functions.
Metabolic Pathways: Citric acid is a key intermediate in the citric acid cycle, which is essential for energy production in cells.
Vergleich Mit ähnlichen Verbindungen
L-Arginine monocitrate can be compared with other similar compounds such as:
L-Arginine HCL: Another form of L-Arginine combined with hydrochloric acid. It has similar effects but different solubility and absorption properties.
L-Citrulline: A precursor to L-Arginine, often used to increase L-Arginine levels in the body.
L-Arginine Alpha-Ketoglutarate: A combination of L-Arginine and alpha-ketoglutarate, used for its potential to enhance athletic performance.
This compound is unique due to its combination with citric acid, which may enhance its solubility and bioavailability compared to other forms of L-Arginine.
Eigenschaften
CAS-Nummer |
24404-97-5 |
|---|---|
Molekularformel |
C12H22N4O9 |
Molekulargewicht |
366.32 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C6H8O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-;/m0./s1 |
InChI-Schlüssel |
SGJSPXDVZJIWEO-WCCKRBBISA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Verwandte CAS-Nummern |
93778-35-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



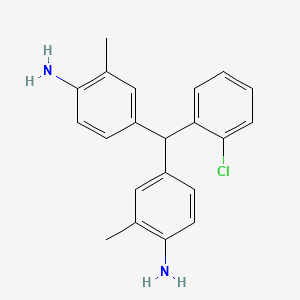
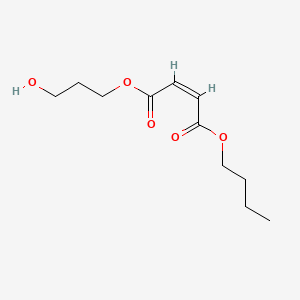
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
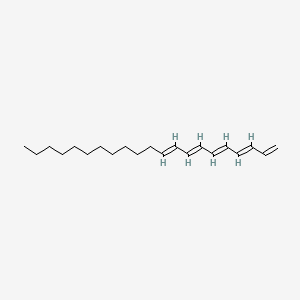

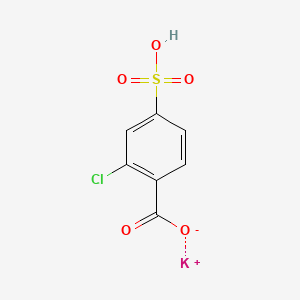

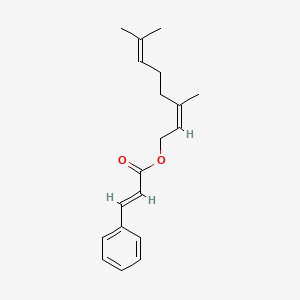
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

